6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
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Overview
Description
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a tert-butyl group at the 6-position, a methyl group at the 1-position, and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the construction of the pyrazolopyridine core followed by functional group modifications. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under acidic conditions to form the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The tert-butyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles or nucleophiles depending on the desired substitution reaction.
Major Products
Oxidation: 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A simpler analog without the tert-butyl and methyl groups.
2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms.
1H-Pyrazolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and methyl groups can enhance its stability and lipophilicity, making it a valuable scaffold for drug design .
Biological Activity
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3O. Its structure features a pyrazole ring fused to a pyridine ring, with a tert-butyl group at the 6-position, a methyl group at the 1-position, and an aldehyde group at the 4-position. This unique substitution pattern contributes to its stability and lipophilicity, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzymatic activities and receptor functions, leading to various biological effects depending on the target system.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Inhibition of FGFR Kinases : A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are pivotal in cancer progression. One derivative demonstrated significant antitumor activity in vivo against FGFR1-driven xenograft models .
- Induction of Apoptosis : Compounds derived from this scaffold have shown to induce apoptosis in various cancer cell lines (e.g., MDA-MB-231) by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit antimicrobial properties. They have been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine | Simpler analog without substitutions | Limited anticancer activity |
2H-Pyrazolo[3,4-b]pyridine | Isomer with different tautomeric forms | Varies widely; some derivatives show promise |
6-tert-butyl derivatives | Enhanced stability and lipophilicity | Significant anticancer and antimicrobial properties |
Case Studies
Recent studies have highlighted the potential of this compound as a lead structure for drug development:
- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that specific derivatives based on this structure could inhibit tumor growth without systemic toxicity .
- Microtubule Destabilization : Certain derivatives were found to disrupt microtubule assembly at concentrations as low as 20 µM, indicating their potential as chemotherapeutic agents .
Properties
IUPAC Name |
6-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)10-5-8(7-16)9-6-13-15(4)11(9)14-10/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSLNHNQJJHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C)C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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